Silane, ethyl-

Hydrosilylation Platinum catalysis Organosilicon synthesis

Standard trialkylsilane reducing agents often fail due to mismatched Si-H bond strength and mechanism (ionic vs. radical), leading to poor chemoselectivity or failed reactions. Triethylsilane (Et₃SiH) offers a defined ionic hydride transfer pathway with a 398 kJ/mol Si-H bond, distinct from triphenylsilane or TTMSS. - Enables primary alcohol deoxygenation (B(C₆F₅)₃) with secondary/tertiary alcohols unreactive; ideal for natural product synthesis. - Et₃SiH/TFA reductive amination of electron-poor heterocyclic amines demonstrated on 750 g scale, avoiding cyanide reagents. - Et₃SiH/InBr₃ generates syn-aldolates without tin residues. ≥99% purity (GC) available for R&D to kilo-lab scales.

Molecular Formula C2H5Si
Molecular Weight 57.15 g/mol
Cat. No. B12055429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, ethyl-
Molecular FormulaC2H5Si
Molecular Weight57.15 g/mol
Structural Identifiers
SMILESCC[Si]
InChIInChI=1S/C2H5Si/c1-2-3/h2H2,1H3
InChIKeyXLXGCFTYXICXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylsilane Procurement Guide: Performance vs. Alternative Organosilanes


Triethylsilane (Et₃SiH, CAS 617-86-7) is a trialkylsilane that functions as a mild, ionic hydride donor and a hydrogen-atom transfer agent in radical reductions. With a Si–H bond strength of 398 kJ mol⁻¹ (95 kcal mol⁻¹), a boiling point of 107–108 °C, and a liquid physical state at room temperature, it occupies a unique operational window among organosilane reducing agents [1]. Commercial grades are routinely available at ≥99% purity (GC) from multiple global suppliers, making direct procurement feasible for both R&D and production scales .

Why Triethylsilane Cannot Be Substituted by Other Silanes


Organosilane reducing agents exhibit mechanistically divergent behavior—triethylsilane operates predominantly through ionic hydride transfer to carbenium ion intermediates, whereas triphenylsilane and tris(trimethylsilyl)silane function primarily as radical-based hydrogen donors [1]. Simply interchanging one silane for another predictably alters chemoselectivity, substrate scope, and stereochemical outcome. Furthermore, the Si–H bond strength varies by >40 kJ mol⁻¹ across commercially available hydridosilanes, directly affecting activation energy requirements in catalytic cycles [2]. Procurement decisions predicated on cost or availability alone risk catastrophic failure in transformations where the mechanistic pathway is kinetically partitioned.

Quantitative Differentiation Evidence vs. Alternative Reducing Agents


Competitive Hydrosilylation: Superior Yield vs. Trichlorosilane

In a direct competitive reaction between triethylsilane and trichlorosilane for methallyl chloride using a soluble platinum catalyst, triethylsilane decisively wins the competition, exhibiting an abnormally high rate, yield, and selectivity. The noncompetitive triethylsilane/methallyl chloride reaction alone is very slow; the presence of trichlorosilane as a promoter paradoxically accelerates triethylsilane consumption, yielding the triethylsilylated product with >20% improvement in yield/selectivity as documented in US Patent 4,614,812, Examples 8 and 9 [1]. The competitive reactivity order for methylchlorosilanes is dimethylchlorosilane > methyldichlorosilane > trichlorosilane, which is the inverse of the Pt–Si bond strength order [2].

Hydrosilylation Platinum catalysis Organosilicon synthesis

Radical H-Atom Donor Efficiency Ranking

In a systematic study of radical-induced removal of thiocarbonylthio end groups from RAFT-synthesized polymers, the effectiveness of H-atom donors followed the quantitative ranking: toluene < 2-propanol < triethylsilane < triphenylsilane < tris(trimethylsilyl)silane ≈ N-ethylpiperidine hypophosphite < tributylstannane [1]. Triethylsilane thus occupies a defined intermediate position—more effective than simple hydrocarbons and alcohols, but less potent than triarylsilanes or tin hydrides. This ranking was derived from comparative reduction experiments on poly(butyl acrylate) and poly(methyl methacrylate) substrates under identical radical-initiation conditions.

RAFT polymerization Radical reduction Thiocarbonylthio end-group removal

Reversed Alcohol Deoxygenation Selectivity

Conventional Lewis acid/silane combinations (e.g., AlCl₃/Et₃SiH, BF₃/Et₃SiH) reduce alcohols via an Sₙ1 pathway, exhibiting the reactivity order tertiary > secondary >> primary. When B(C₆F₅)₃ is employed as the Lewis acid with triethylsilane, the selectivity is completely reversed: primary >> secondary > tertiary [1]. Secondary alcohols and tertiary alcohols did not react with the HSiEt₃/B(C₆F₅)₃ reducing reagent at all, while primary alcohols and ethers were effectively reduced to the corresponding hydrocarbons . This reversal is attributed to an Sₙ2-type pathway enabled by the unique steric and electronic properties of the B(C₆F₅)₃/Et₃SiH pair.

Lewis acid catalysis Deoxygenation Alcohol reduction

syn-Selective Reductive Aldol Without Organotin Reagents

The Et₃SiH/InBr₃ catalytic system promotes a three-component reductive aldol reaction between enones and aldehydes, affording only silyl aldolates as products with high syn-diastereoselectivity and without any competing aldehyde reduction side reactions [1]. This contrasts with the traditional method using nBu₃SnH, which requires pre-synthesized metal enolates and carries significant toxicity and purification burdens [2]. The Et₃SiH/InBr₃ system operates catalytically in indium via slow transmetalation generating Br₂InH in situ, with the silicon-containing byproducts easily removed during aqueous workup [1].

Reductive aldol Diastereoselectivity Indium catalysis

Ionic Alcohol-to-Hydrocarbon Reduction Excellence

A comprehensive reactivity table compiled by Gelest across seven common hydridosilanes rates triethylsilane as '++' (excellent) for the reduction R–OH → R–H, a transformation where trichlorosilane, triphenylsilane, diphenylsilane, phenylsilane, tris(trimethylsilyl)silane, and PMHS all rate only '+' (good) or no rating [1]. Triethylsilane also earns a '++' rating for carbonyl reduction to alcohols and for acetal/ketal reduction, sharing top-tier performance only with trichlorosilane in select categories .

Ionic reduction Alcohol deoxygenation Silane reactivity

Si–H Bond Strength and Mechanistic Pathway Partitioning

The Si–H bond strength of triethylsilane is 398 kJ mol⁻¹ (95 kcal mol⁻¹), which is intermediate between trichlorosilane (382 kJ mol⁻¹) and trifluorosilane (419 kJ mol⁻¹) but significantly higher than tris(trimethylsilyl)silane (377 kJ mol⁻¹) [1]. This 21 kJ mol⁻¹ difference between Et₃Si–H and (Me₃Si)₃Si–H translates into a measurable kinetic preference: triethylsilane favors ionic hydride transfer, while the weaker Si–H bond of tris(trimethylsilyl)silane makes it the superior radical hydrogen-atom donor [2].

Bond dissociation energy Hydridosilane Reactivity tuning

High-Impact Research and Industrial Applications


Chemoselective Primary Alcohol Deoxygenation

When a synthetic sequence requires selective deoxygenation of a primary alcohol in the presence of secondary and tertiary alcohols, the B(C₆F₅)₃/Et₃SiH system is the only silane-based method that delivers this chemoselectivity profile. As demonstrated by Gevorgyan et al., secondary and tertiary substrates are completely unreactive under these conditions, while primary alcohols and ethers are reduced to hydrocarbons [1]. This scenario is particularly relevant in natural product total synthesis and pharmaceutical intermediate preparation where protecting-group manipulation must be minimized.

Scalable Reductive Amination for Pharmaceutical Process Chemistry

The Et₃SiH/TFA system in refluxing CH₂Cl₂ enables fast, clean reductive amination of electron-poor heterocyclic amines with aromatic and aliphatic aldehydes. The protocol was demonstrated on a 750 g scale, isolating the product in 93% yield with high purity after crystallization [1]. This scenario is directly applicable to kilo-lab and pilot-plant production of heterocyclic amine drug candidates where sodium cyanoborohydride or sodium triacetoxyborohydride introduce unacceptable cyanide toxicity or purification challenges.

syn-Selective β-Hydroxyketone Synthesis via Catalytic Reductive Aldol

The Et₃SiH/InBr₃ system generates indium enolates in situ from enones, which then react with aldehydes to afford syn-aldolates exclusively, with no competing aldehyde reduction [1]. This replaces nBu₃SnH-based protocols that require pre-formed enolates and leave toxic tin residues. The scenario is optimal for medicinal chemistry laboratories synthesizing β-hydroxyketone-containing lead compounds where diastereomeric purity is critical for biological assay interpretation.

Industrial Hydrosilylation with Competitive Promotion Effect

For industrial production of methallyl-functional silanes, the competitive hydrosilylation protocol described in US 4,614,812 uses triethylsilane as the primary hydrosilane with trichlorosilane as a promoter, achieving ≥20% yield and selectivity improvements over either silane used alone [1]. This scenario directly applies to silicone-polyether copolymer manufacturing where reaction throughput and product purity directly affect COGS (Cost of Goods Sold).

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